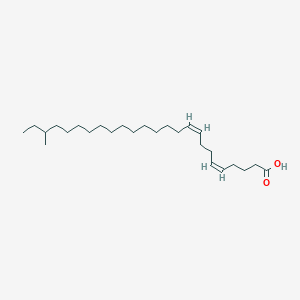

23-methyl-5Z,9Z-pentacosadienoic acid

Description

Properties

CAS No. |

126201-34-1 |

|---|---|

Molecular Formula |

C26H48O2 |

Molecular Weight |

392.7 g/mol |

IUPAC Name |

(5Z,9Z)-23-methylpentacosa-5,9-dienoic acid |

InChI |

InChI=1S/C26H48O2/c1-3-25(2)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h8,10,16,18,25H,3-7,9,11-15,17,19-24H2,1-2H3,(H,27,28)/b10-8-,18-16- |

InChI Key |

AMUGDUPSOQKGLS-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Isomeric SMILES |

CCC(C)CCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |

Synonyms |

23-methyl-5,9-pentacosadienoc acid 23-MPDA |

Origin of Product |

United States |

Occurrence and Isolation of 23 Methyl 5z,9z Pentacosadienoic Acid

Methodologies for Extraction and Purification from Biological Matrices

The isolation of a specific fatty acid like 23-methyl-5Z,9Z-pentacosadienoic acid from a complex biological matrix such as a marine sponge requires a multi-step process involving extraction, separation of lipid classes, and fine purification of the target molecule.

Organic Solvent Extraction Techniques

The initial step in isolating lipids from marine sponge tissue is typically a robust organic solvent extraction. A widely used and effective method is a modification of the Bligh and Dyer or Folch procedures, which utilize a biphasic solvent system to efficiently extract both polar and non-polar lipids.

A common approach involves homogenizing the sponge tissue in a mixture of chloroform (B151607) and methanol (B129727). This solvent combination is effective at disrupting cell membranes and solubilizing the lipids. Water is also present in the mixture, leading to the formation of two distinct phases after centrifugation or standing: an upper aqueous-methanolic phase containing polar metabolites, and a lower chloroform phase where the lipids, including phospholipids (B1166683), are partitioned. The chloroform layer is then carefully collected, and the solvent is evaporated under reduced pressure to yield the total lipid extract.

Chromatographic Separation Strategies

Following the initial extraction, the complex mixture of total lipids must be fractionated to isolate the phospholipid class, from which the target fatty acid will be obtained. This is primarily achieved through chromatographic techniques.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the fine purification of fatty acids, typically after their conversion to methyl esters (FAMEs) to increase their volatility and improve chromatographic behavior.

For the purification of very-long-chain fatty acid methyl esters, a C18 stationary phase is commonly employed. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, or sometimes includes other organic solvents like chloroform or dichloromethane (B109758) to ensure the elution of these highly lipophilic molecules. The separation principle of RP-HPLC is based on the hydrophobic interactions between the fatty acid chains and the stationary phase. Longer and more saturated fatty acids are retained more strongly, while unsaturation and branching can influence the elution time. The use of a suitable detector, such as an evaporative light scattering detector (ELSD) or a UV detector at low wavelengths, allows for the monitoring and collection of the desired fractions.

Silica (B1680970) gel column chromatography is a fundamental and widely used method for the separation of lipid classes based on their polarity. In the context of isolating this compound, this technique is crucial for separating the phospholipid fraction from neutral lipids (such as triacylglycerols and sterols) and free fatty acids present in the total lipid extract.

The total lipid extract is dissolved in a non-polar solvent and loaded onto a column packed with silica gel. A stepwise elution with solvents of increasing polarity is then performed. Neutral lipids are typically eluted first with non-polar solvents like hexane (B92381) or chloroform. The phospholipid fraction, being more polar, is retained more strongly on the silica gel and is subsequently eluted with a more polar solvent, such as methanol or a mixture of chloroform and methanol. The collected phospholipid fraction can then be subjected to further analysis or derivatization.

Crystallization for Purity Enhancement

Low-temperature crystallization is a valuable technique for enhancing the purity of unsaturated fatty acids by separating them from more saturated counterparts. This method leverages the differences in the melting points and solubilities of fatty acids in organic solvents at low temperatures.

To further purify this compound or its methyl ester, the enriched fraction obtained from chromatography can be dissolved in an organic solvent such as methanol, acetone, or hexane. The solution is then slowly cooled to a specific low temperature (e.g., -20°C to -40°C). Saturated and less unsaturated fatty acids, having higher melting points, will crystallize out of the solution first and can be removed by filtration. The more unsaturated fatty acids, including the target compound, will remain in the filtrate. By carefully controlling the temperature and solvent, a significant enhancement in the purity of the desired polyunsaturated fatty acid can be achieved.

Structural Elucidation and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers an array of experiments to piece together the intricate structure of novel fatty acids. These techniques probe the magnetic properties of atomic nuclei and the mass-to-charge ratio of molecular fragments, providing a comprehensive picture of the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure. For long-chain fatty acids like 23-methyl-5Z,9Z-pentacosadienoic acid, NMR is crucial for determining the position and configuration of double bonds and branch points. The structural determination of analogous long-chain branched unsaturated fatty acids, such as (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid, has been successfully achieved using a suite of NMR techniques. researchgate.netnih.gov

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, specific proton signals are expected to correspond to different functional groups within the fatty acid chain. Key diagnostic signals would include those for the olefinic protons of the Z-configured double bonds, the protons adjacent to these double bonds (allylic protons), the methine proton at the methyl branch, and the terminal methyl groups.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Expected Chemical Shift (δ) in ppm |

|---|---|

| Olefinic protons (-CH=CH-) | 5.30 - 5.40 |

| Methylene (B1212753) protons adjacent to carboxyl group (-CH₂-COOH) | ~2.35 |

| Allylic protons (=CH-CH₂-CH=) | ~2.75 - 2.80 |

| Allylic protons (-CH₂-CH=) | ~2.00 - 2.10 |

| Methine proton at branch (-CH(CH₃)-) | ~1.50 |

| Aliphatic chain protons (-CH₂-)n | 1.25 - 1.40 |

Note: The precise chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the chain length, the location of the double bonds, and the position of the methyl branch. The chemical shifts of the olefinic carbons are particularly diagnostic for the presence and geometry of the double bonds.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm |

|---|---|

| Carboxyl carbon (-COOH) | ~179 - 180 |

| Olefinic carbons (-CH=CH-) | ~128 - 131 |

| Methylene carbon adjacent to carboxyl group (-CH₂-COOH) | ~34 |

| Allylic carbons (-CH₂-CH=) | ~27 - 28 |

| Methylene carbon between double bonds (=CH-CH₂-CH=) | ~25 - 26 |

| Aliphatic chain carbons (-CH₂-)n | ~29 - 30 |

| Methine carbon at branch (-CH(CH₃)-) | ~36 - 37 |

Note: The precise chemical shifts can vary depending on the solvent and other experimental conditions.

To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

Distortionless Enhancement by Polarization Transfer (DEPT): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of directly bonded protons and carbons, allowing for the assignment of each carbon's attached protons.

Correlation Spectroscopy (COSY): This experiment reveals the coupling between neighboring protons, which is essential for tracing the connectivity of the fatty acid chain.

These techniques were instrumental in the structural identification of the closely related (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid. researchgate.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For volatile compounds like fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method. To enhance volatility and improve chromatographic separation, fatty acids are typically converted into their methyl ester derivatives prior to analysis. uib.nonp-mrd.org The fatty acids are separated based on their boiling points and polarity on a GC column, and then detected by a mass spectrometer. derpharmachemica.comresearchgate.net

The mass spectrum of the methyl ester of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide clues to the structure, although the position of double bonds can be difficult to determine by electron impact MS alone. This compound was identified in the sponge Cribrochalina vasculum through the use of GC-MS. nih.gov The identification of similar branched-chain fatty acids has also been accomplished using GC-MS analysis of their methyl esters and pyrrolidide derivatives. researchgate.netnih.gov

Table 3: Illustrative GC-MS Data for a Fatty Acid Methyl Ester

| Parameter | Description |

|---|---|

| Retention Time | The time it takes for the compound to travel through the GC column to the detector. This is characteristic of the compound under specific chromatographic conditions. |

| Molecular Ion Peak (M⁺) | A peak in the mass spectrum corresponding to the mass of the intact molecule (as the methyl ester). |

| Key Fragment Ions | Characteristic smaller mass peaks resulting from the fragmentation of the molecule in the mass spectrometer. These can help in identifying structural features. |

Mass Spectrometry (MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation of fatty acids. In the analysis of this compound, ESI-MS/MS provides critical information regarding its molecular weight and the fragmentation pattern of its aliphatic chain. Typically, in negative ion mode, the deprotonated molecule [M-H]⁻ is observed. For a compound with the chemical formula C₂₆H₄₈O₂, the expected monoisotopic mass of the neutral molecule is approximately 392.3651 g/mol , leading to an [M-H]⁻ ion at m/z 391.3576.

Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of di-unsaturated fatty acids often results in a fragmentation pattern characterized by the neutral loss of water (H₂O) and carbon dioxide (CO₂). nih.gov While direct fragmentation of the carbon-carbon backbone to pinpoint the exact location of the double bonds can be challenging with underivatized fatty acids, some low-intensity fragment ions resulting from cleavages at positions alpha and beta to the double bonds may be observed. nih.govresearchgate.net

Due to the limited availability of specific ESI-MS/MS data for this compound, the following table represents a hypothetical fragmentation pattern based on the general behavior of similar long-chain dienoic fatty acids.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |

| 391.4 | 373.4 | [M-H-H₂O]⁻ |

| 391.4 | 347.4 | [M-H-CO₂]⁻ |

| 391.4 | Variable | Low abundance ions from cleavage near C5-C6 and C9-C10 double bonds |

Table 1. Representative ESI-MS/MS Fragmentation Data for a C26:2 Fatty Acid.

Circular Dichroism for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for determining the stereochemistry of chiral molecules. This compound possesses a chiral center at the C-23 position due to the methyl branch. This anteiso-methyl branching results in two possible enantiomers, (R)-23-methyl-5Z,9Z-pentacosadienoic acid and (S)-23-methyl-5Z,9Z-pentacosadienoic acid.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. While specific CD spectral data for this compound is not widely available in the literature, the technique remains a primary method for such stereochemical assignments in natural products.

A hypothetical CD spectrum for one enantiomer would exhibit positive or negative Cotton effects at specific wavelengths, while its mirror-image enantiomer would show a spectrum of equal magnitude but opposite sign.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 210 | +5.2 |

| 225 | -2.8 |

| 240 | +1.5 |

Table 2. Hypothetical Circular Dichroism Data for an Enantiomer of this compound.

Chemical Derivatization for Enhanced Characterization and Identification

To overcome some of the limitations of direct analysis and to gain more detailed structural information, chemical derivatization is frequently employed.

Formation of Methyl Esters

The conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a standard procedure in lipid analysis. This derivatization enhances volatility, making the compound more amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The electron ionization (EI) mass spectra of FAMEs provide valuable structural information.

For the methyl ester of this compound, the molecular ion (M⁺) would be expected at m/z 406. The mass spectrum would also likely show a characteristic fragment ion resulting from McLafferty rearrangement at m/z 74, which is indicative of a methyl ester. The position of the anteiso-methyl branch can influence the fragmentation pattern, leading to characteristic ions that help to identify it as a branched-chain fatty acid.

| Derivative | Key Fragment Ion (m/z) | Description |

| Methyl Ester | 406 | Molecular Ion (M⁺) |

| Methyl Ester | 375 | [M-31]⁺ (Loss of ·OCH₃) |

| Methyl Ester | 74 | McLafferty rearrangement product |

| Methyl Ester | Variable | Ions indicative of the C-23 methyl branch |

Table 3. Expected Key Mass Spectral Fragments for Methyl 23-methyl-5Z,9Z-pentacosadienoate.

Generation of Pyrrolidide Derivatives

Pyrrolidide derivatives are particularly useful for determining the position of double bonds in unsaturated fatty acids via GC-MS. The nitrogen atom in the pyrrolidide group facilitates charge stabilization, leading to predictable fragmentation patterns along the alkyl chain.

When the N-acyl pyrrolidide of this compound is analyzed by GC-MS, the mass spectrum will show a prominent molecular ion. The key diagnostic fragments arise from cleavage at each carbon-carbon bond. A gap of 12 atomic mass units (amu) between fragment ions separated by a double bond, instead of the usual 14 amu for saturated carbons, allows for the unambiguous assignment of the double bond positions at Δ⁵ and Δ⁹. The base peak is often observed at m/z 113, corresponding to a fragment of the pyrrolidide moiety.

| Derivative | Key Fragment Ion (m/z) | Description |

| Pyrrolidide | 445 | Molecular Ion (M⁺) |

| Pyrrolidide | 113 | Base peak from pyrrolidide group |

| Pyrrolidide | Series of ions | Diagnostic ions for locating C5 and C9 double bonds |

Table 4. Expected Key Mass Spectral Fragments for the Pyrrolidide Derivative of this compound.

Biosynthetic Pathways and Metabolic Origins

Proposed Biosynthetic Routes in Marine Organisms

The production of 23-methyl-5Z,9Z-pentacosadienoic acid in marine organisms, particularly demosponges, is believed to follow a pathway that integrates the host's metabolic capabilities with contributions from its associated microbial symbionts. This synergistic process allows for the creation of the complex and unusual fatty acid structures characteristic of these organisms.

The long carbon chain of this compound is assembled through the action of fatty acid elongase systems. researchgate.net These enzymatic complexes sequentially add two-carbon units to a shorter-chain fatty acid precursor. researchgate.net In marine invertebrates, these systems are responsible for producing the C24–C32 VLCFAs that are hallmarks of demospongic acids. nih.govnih.gov The general mechanism of fatty acid elongation is a four-step cycle involving condensation, reduction, dehydration, and a second reduction, ultimately extending the acyl chain. researchgate.net The precursors for this elongation can be derived from the sponge's diet or synthesized de novo. researchgate.netfrontiersin.org However, for branched-chain fatty acids, the initial building blocks are often supplied by symbiotic bacteria. nih.govfrontiersin.org

The distinctive Δ5,9 diene system of this compound is the result of sequential or concerted actions of specific fatty acyl desaturases. It is proposed that a Δ9 desaturase first introduces a double bond into a saturated fatty acid precursor, followed by the action of a Δ5 desaturase to create the non-methylene-interrupted diene structure. nih.gov The presence of Δ5 and Δ9 desaturases has been identified in various marine invertebrates, supporting their role in the biosynthesis of these unique fatty acids. nih.govnih.gov

The methyl branch at the C-23 position is characteristic of an anteiso-branched fatty acid. The introduction of this methyl group is not thought to be carried out by the sponge host itself. nih.gov Instead, the prevailing hypothesis is that the branched precursor, likely an anteiso-methylated short-chain fatty acid such as 12-methyltetradecanoic acid (anteiso-C15:0), is synthesized by symbiotic bacteria. nih.govnih.gov This bacterial precursor is then utilized by the sponge's enzymatic machinery and elongated to the final C26 length. nih.gov This model is supported by the high abundance of various branched fatty acids in sponges that host a high density of microbes. nih.govuu.nl

Symbiotic bacteria residing within the sponge tissue play a crucial role in shaping the fatty acid profile of the host, particularly in the formation of branched and odd-chain fatty acids. nih.govfrontiersin.org Sponges are known to host dense and diverse microbial communities, which can constitute a significant portion of the sponge's biomass. nih.gov These endosymbionts are capable of synthesizing a variety of fatty acids, including the iso- and anteiso-branched fatty acids that serve as the initial building blocks for longer, more complex molecules like this compound. nih.govnih.govuu.nl The sponge then incorporates these bacterial fatty acids and modifies them through elongation and desaturation. nih.govscielo.br This symbiotic relationship explains the immense diversity of fatty acids found in sponges and underscores the importance of microbial contributions to the biosynthesis of demospongic acids. frontiersin.orgnih.gov

Comparative Biosynthetic Studies with Related Fatty Acids

The study of this compound's biosynthesis is informed by comparative analyses with other demospongic acids and unusual fatty acids found in marine environments. These studies reveal common enzymatic tools and pathways that are adapted to produce a wide array of lipid structures.

"Demospongic acids" are a class of very long-chain fatty acids, typically ranging from C24 to C30, characterized by an unusual Δ5,9 unsaturation pattern. nih.govnih.gov this compound is one example within this extensive family. nih.gov Other related compounds feature variations in chain length and branching, such as iso-branched and internally branched isomers. researchgate.netnih.govnih.gov For instance, fatty acids like 24-methyl-5,9-hexacosadienoic acid (iso-27:2) and 26-methyl-5,9-heptacosadienoic acid have also been identified in sponges. nih.gov The common Δ5,9 motif suggests a shared evolutionary origin of the desaturase enzymes responsible for their synthesis. nih.gov These fatty acids are a subset of a broader category known as non-methylene-interrupted fatty acids, which are found across various marine invertebrates and even in some terrestrial plants, indicating that the biosynthetic machinery is more widespread than initially thought. nih.govnih.gov

Table 1: Examples of Demospongic Acids Found in Marine Sponges

| Compound Name | Abbreviation | Chemical Formula | Source Organism Example |

|---|---|---|---|

| (5Z,9Z)-5,9-Hexacosadienoic acid | 26:2 Δ5,9 | C26H48O2 | Geodia barretti nih.gov |

| This compound | anteiso-26:2 Δ5,9 | C26H48O2 | Cribrochalina vasculum nih.gov |

| 24-Methyl-5Z,9Z-pentacosadienoic acid | iso-26:2 Δ5,9 | C26H48O2 | Axinella sp. |

| 25-Methyl-5Z,9Z-hexacosadienoic acid | anteiso-27:2 Δ5,9 | C27H50O2 | Verongia aerophoba |

| 26-Methyl-5Z,9Z-heptacosadienoic acid | iso-28:2 Δ5,9 | C28H52O2 | Cribrochalina vasculum nih.gov |

The biosynthesis of complex fatty acids like this compound relies on a suite of enzymes with specific functions. While the complete enzymatic cascade in sponges has not been fully characterized, the key players are believed to be elongases and desaturases. Homologs of elongase of very long-chain fatty acids (ELOVL) enzymes have been identified in marine invertebrates and are responsible for the chain extension process. nih.govstir.ac.uk

The critical desaturation steps are catalyzed by fatty acyl desaturases. The Δ9 desaturase is a common enzyme across many taxa, responsible for producing monounsaturated fatty acids like oleic acid. nih.gov The Δ5 desaturase, which completes the characteristic diene system in demospongic acids, has also been identified in various marine organisms. nih.govresearchgate.net The coordinated action of these enzymes on a precursor fatty acid, which has been elongated to the appropriate length, results in the final Δ5,9 dienoic structure. nih.gov While the enzymes for elongation and desaturation are part of the sponge's metabolic repertoire, the enzymes responsible for the initial methyl-branching are likely housed within their bacterial symbionts. researchgate.netnih.gov

Table 2: Hypothesized Enzymes in the Biosynthesis of this compound

| Enzyme Class | Proposed Function | Likely Origin |

|---|---|---|

| Methyltransferase (or branched-chain fatty acid synthase) | Synthesis of anteiso-methylated short-chain precursor | Bacterial Symbiont |

| Elongase of Very Long-Chain Fatty Acids (ELOVL) | Sequential elongation of the fatty acid chain to C26 | Sponge Host |

| Δ9 Desaturase | Introduction of the first double bond at the C-9 position | Sponge Host |

| Δ5 Desaturase | Introduction of the second double bond at the C-5 position | Sponge Host |

Integration into Cellular Lipid Metabolism Pathways

The metabolism of this compound is intrinsically linked to its incorporation into the structural lipids of cellular membranes, particularly phospholipids (B1166683). Research on the marine sponge Cribrochalina vasculum has been pivotal in elucidating the metabolic fate of this very-long-chain fatty acid (VLCFA).

of this compound

The biosynthesis of this compound is thought to follow the general pathway for demospongic acids, which involves a series of elongation and desaturation steps of a shorter-chain fatty acid precursor. While the precise enzymatic machinery in Cribrochalina vasculum has not been detailed, a putative pathway can be constructed based on known fatty acid metabolism in marine sponges and other organisms.

The presence of a methyl group at the anteiso position (the third carbon from the methyl end) suggests that the biosynthesis likely starts with a branched-chain precursor. In many marine organisms, particularly those with symbiotic bacteria, iso- and anteiso-branched fatty acids are common. nih.govscielo.br The biosynthesis of anteiso-fatty acids is typically initiated by the primer α-keto-β-methylvalerate, which is derived from isoleucine.

The subsequent steps would involve the elongation of this branched-chain primer by a fatty acid synthase (FAS) system, followed by several cycles of elongation by elongase enzymes to produce a very-long-chain saturated fatty acid. diva-portal.org Desaturase enzymes would then introduce the characteristic cis double bonds at the Δ5 and Δ9 positions. The biosynthesis of demospongic acids is often a result of the combined metabolic activities of the sponge and its microbial symbionts, with the symbionts potentially providing the initial branched-chain precursors. nih.govmdpi.com

Incorporation into Phospholipids

Studies on Cribrochalina vasculum have demonstrated that this compound is not found as a free fatty acid but is instead esterified into the phospholipid fraction of the sponge's cell membranes. researchgate.net This indicates that once synthesized, the fatty acid is readily integrated into the cellular lipidome.

The specific classes of phospholipids that incorporate this compound have been identified as:

Phosphatidylethanolamine (B1630911) (PE)

Phosphatidylserine (B164497) (PS)

Phosphatidylinositol (PI)

This distribution suggests a degree of selectivity in the acyltransferases responsible for incorporating fatty acids into the glycerol (B35011) backbone of phospholipids. The presence of this bulky, branched-chain fatty acid in these particular phospholipid classes likely influences the biophysical properties of the cell membranes, such as fluidity, thickness, and the formation of lipid rafts.

The following table summarizes the identified phospholipid classes incorporating this compound in Cribrochalina vasculum.

| Phospholipid Class | Presence of this compound |

| Phosphatidylethanolamine (PE) | Identified |

| Phosphatidylserine (PS) | Identified |

| Phosphatidylinositol (PI) | Identified |

| Phosphatidylcholine (PC) | Not Reported |

This table is based on the available research on the phospholipid composition of Cribrochalina vasculum.

The integration of this compound into these key phospholipid classes underscores its structural role within the cellular membranes of Cribrochalina vasculum. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms governing its biosynthesis and selective incorporation into the lipid metabolism of this marine sponge.

Synthetic Approaches and Methodological Advancements

Total Synthesis Strategies for 23-Methyl-5Z,9Z-Pentacosadienoic Acid Analogs

The total synthesis of long-chain fatty acids featuring a 1,5-diene motif, such as the demospongic acids, provides a strategic blueprint that can be adapted for analogs like this compound. These strategies are characterized by their modularity, allowing for the introduction of various side chains and terminal functionalities.

A robust and frequently employed strategy for preparing fatty acids with cis,cis dimethylene-interrupted double bonds involves the use of a central C6 fragment which already contains the two alkyne precursors to the Z-dienes. A key building block in this approach is 1,5-hexadiyne (B1215225). researchgate.netnih.gov

The general pathway can be outlined in several key stages:

Sequential Alkylation: The synthesis often begins with the sequential coupling of two different alkyl halides to a central diyne unit like 1,5-hexadiyne. This double alkyne-bromide coupling reaction builds the core carbon skeleton of the target molecule. researchgate.netnih.gov For an analog like this compound, this would involve coupling with an appropriate branched alkyl bromide to install the methyl group at the desired position and a second fragment containing a protected functional group for later conversion to the carboxylic acid.

Stereoselective Reduction: Once the full carbon backbone containing the two triple bonds is assembled, the alkynes are stereoselectively reduced to Z-alkenes. This is commonly achieved through hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, which ensures the formation of the cis double bonds with high purity. researchgate.net

Functional Group Manipulation: The terminal protected functional group is then deprotected and oxidized to afford the final carboxylic acid.

This multi-stage approach is highly flexible. For instance, in the synthesis of the related marine fatty acid (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a double-alkyne bromide coupling reaction of 1,5-hexadiyne was utilized, which provides the significant advantage of achieving 100% cis stereochemical purity for both double bonds after hydrogenation. researchgate.netnih.gov A key step in the synthesis of other complex natural products, such as pyranicin (B1251205), involves the chemoselective hydroboration of a terminal double bond in the presence of an alkyne, followed by an alkyl-alkyl cross-coupling to merge two advanced fragments. uni-hannover.de

The successful synthesis of these complex fatty acid analogs relies on a toolbox of powerful and reliable chemical reactions. These transformations are essential for building the carbon skeleton, controlling stereochemistry, and introducing the required functional groups.

Alkyne coupling reactions are fundamental to constructing the carbon framework of polyunsaturated fatty acids. numberanalytics.com The coupling of terminal alkynes with alkyl halides is a powerful method for C-C bond formation. In the context of synthesizing (5Z, 9Z)-dienoic acids, a common strategy involves the deprotonation of a terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This nucleophile then displaces a bromide from an alkyl bromide in an SN2 reaction.

In the synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, 1,5-hexadiyne is sequentially deprotonated and coupled with two different alkyl bromides to assemble the C18 backbone. nih.gov This sequential alkylation provides a convergent and efficient route to the desired diyne precursor. Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also pivotal for connecting terminal alkynes with aryl or vinyl halides, highlighting the versatility of alkyne chemistry in natural product synthesis. researchgate.net

The Wittig reaction is a widely used and highly effective method for synthesizing alkenes from aldehydes or ketones. lumenlearning.comnumberanalytics.com Discovered by Georg Wittig in 1954, this reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) reacting with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is absolutely fixed, unlike in elimination reactions which can often produce mixtures of isomers. lumenlearning.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with simple alkyl substituents, react to form predominantly the Z-alkene. organic-chemistry.orgwikipedia.org This selectivity is crucial for the synthesis of molecules like this compound, where the Z-configuration of the double bonds is a defining structural feature. The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

Hydroboration is a chemical reaction that involves the addition of a hydrogen-boron bond across a C-C double or triple bond. wikipedia.org Developed by Herbert C. Brown, this reaction is a cornerstone of modern organic synthesis, particularly for the anti-Markovnikov hydration of alkenes. The reaction typically proceeds with high regioselectivity, with the boron atom adding to the less sterically hindered carbon of the double bond. eujournal.org The resulting organoborane intermediate is highly versatile and can be oxidized to an alcohol, aminated to an amine, or used in carbon-carbon bond-forming reactions. wikipedia.org

In the synthesis of complex molecules, hydroboration allows for the selective functionalization of double bonds. For example, a key step in the synthesis of the natural product pyranicin involved the chemoselective hydroboration of a terminal double bond in the presence of an alkyne moiety. uni-hannover.de The resulting alkyl borane (B79455) was then used in a subsequent Suzuki cross-coupling reaction. uni-hannover.de Various hydroborating agents are available, including borane dimethyl sulfide (B99878) (BMS) and 9-borabicyclo[3.3.1]nonane (9-BBN), allowing chemists to tune the reactivity and selectivity of the transformation. eujournal.org The hydroboration of unsaturated fatty acid esters has been studied as a method to introduce hydroxyl groups along the fatty acid chain. researchgate.net

The Corey-Fuchs reaction provides an efficient two-step protocol for the conversion of an aldehyde into a terminal alkyne, representing a one-carbon homologation. nih.govjk-sci.com This transformation is of great importance in the synthesis of natural products. nih.govresearchgate.net

The reaction proceeds in two distinct steps:

Olefination: The aldehyde is first treated with a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate a 1,1-dibromoolefin intermediate. jk-sci.comresearchgate.net

Alkynylation: The resulting dibromoolefin is then treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi), at low temperature. The base promotes a Fritsch–Buttenberg–Wiechell rearrangement, which involves dehydrobromination and migration to furnish the terminal alkyne. jk-sci.com

This reaction is a pivotal transformation that provides terminal alkynes, which are versatile intermediates for further modifications, such as the alkyne-bromide coupling reactions discussed previously. researchgate.net The Corey-Fuchs reaction has been employed as a key step in the total synthesis of numerous complex, biologically active natural products. nih.gov

Key Chemical Reactions and Transformations

Lindlar Reduction

The stereoselective formation of the (Z,Z)-diene system is a critical aspect of the synthesis of this compound. Lindlar reduction, a well-established method for the partial hydrogenation of alkynes to cis-alkenes, is a cornerstone of this process. wikipedia.orgmasterorganicchemistry.com The Lindlar catalyst, typically composed of palladium deposited on calcium carbonate and poisoned with a lead salt (e.g., lead acetate) and quinoline, allows for the syn-addition of hydrogen to an alkyne, yielding the corresponding Z-alkene with high stereoselectivity. wikipedia.orgbyjus.com

In a plausible synthetic route to this compound, a precursor containing two triple bonds at the 5th and 9th positions would be subjected to Lindlar hydrogenation. This step would simultaneously convert both alkynes into cis-alkenes, thereby establishing the desired (5Z,9Z) geometry. The poisoned nature of the catalyst is crucial to prevent over-reduction of the alkynes to the fully saturated alkane. byjus.com The efficiency of this reaction is paramount, as the separation of the desired cis-alkene from any potential trans-alkene byproduct or fully saturated product can be challenging.

Table 1: Key Features of Lindlar Reduction in the Synthesis of Z-Alkenes

| Feature | Description | Reference |

| Catalyst | Palladium on Calcium Carbonate (CaCO₃) | wikipedia.org |

| Poison | Lead Acetate, Quinoline | wikipedia.orgmasterorganicchemistry.com |

| Stereochemistry | Syn-addition of Hydrogen | wikipedia.org |

| Product | Z-alkene (cis-alkene) | masterorganicchemistry.com |

| Selectivity | High for alkyne to alkene reduction | byjus.com |

Arndt-Eistert Homologation

The construction of the long carbon chain of this compound necessitates reliable chain-extension methodologies. The Arndt-Eistert homologation is a classic and effective method for extending a carboxylic acid by a single methylene (B1212753) (-CH2-) unit. colab.wsresearchgate.net This reaction sequence involves the conversion of a carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, yields the homologous carboxylic acid.

In the context of synthesizing the target molecule, the Arndt-Eistert reaction could be employed in a stepwise chain-building strategy. For instance, a shorter-chain carboxylic acid could be subjected to one or more cycles of Arndt-Eistert homologation to incrementally build the carbon backbone before the introduction of the unsaturations and the terminal methyl branch. This method is particularly useful for the synthesis of fatty acids of high molecular weight. colab.wsresearchgate.net

Stereoselective Synthesis and Control of Olefin Geometry

The biological activity of unsaturated fatty acids is often highly dependent on the geometry of their double bonds. Therefore, achieving precise control over the olefin geometry is a primary objective in the synthesis of this compound. As mentioned, the Lindlar reduction of a diyne precursor is a powerful strategy for the stereoselective formation of the (5Z,9Z)-diene system. mdpi.com

Development of Efficient and High-Yield Synthetic Methodologies

The development of efficient and high-yield synthetic routes is a continuous goal in organic synthesis, particularly for complex natural products. For a molecule like this compound, a convergent synthetic strategy is often more efficient than a linear one. This would involve the synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. For example, a fragment containing the terminal methyl branch could be coupled with a fragment containing the diene moiety.

Recent advancements in cross-coupling reactions, such as the Suzuki and Negishi couplings, have provided powerful tools for the efficient formation of carbon-carbon bonds in the synthesis of complex molecules, including very long-chain fatty acids. rsc.org The optimization of reaction conditions, including catalyst selection, solvent, and temperature, is crucial for maximizing yields and minimizing the formation of byproducts. The development of a gram-scale synthesis for very-long-chain polyunsaturated fatty acids highlights the progress in this area. rsc.org

Synthetic Accessibility for Structure-Activity Relationship (SAR) Investigations

The ability to synthesize a natural product and its analogs in a controlled and efficient manner is fundamental for conducting detailed structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of this compound, researchers can probe the structural features that are essential for its biological activity.

Biological Activities and Molecular Mechanisms

Antiproliferative and Cytotoxic Effects

The ability of 23-methyl-5Z,9Z-pentacosadienoic acid to inhibit cell growth and induce cell death is a key area of research. These properties are primarily attributed to its interactions with cellular membranes, leading to disruption and loss of integrity.

Cellular Cytotoxicity in in vitro Models

Research on a closely related compound, (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid, provides insights into the cytotoxic potential of this class of molecules. A study involving a mixture containing this fatty acid demonstrated cytotoxic activity against mouse Ehrlich carcinoma cells. nih.gov Furthermore, the same study observed a hemolytic effect on mouse erythrocytes, indicating that the compound can induce lysis of red blood cells. nih.gov This membranolytic activity is a hallmark of certain long-chain fatty acids and underscores their potential to disrupt cellular structures. nih.gov

| Cell Line/Model | Observed Effect | Reference Compound |

| Mouse Ehrlich Carcinoma Cells | Cytotoxic Activity | Mixture containing (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid |

| Mouse Erythrocytes | Hemolytic Effect | Mixture containing (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid |

Proposed Mechanisms Involving Membrane Interactions and Destabilization

The cytotoxic and hemolytic effects of long-chain unsaturated fatty acids are believed to stem from their ability to interact with and destabilize cellular membranes. nih.govsemanticscholar.orgresearchgate.netmdpi.comasm.org The amphiphilic nature of these molecules, possessing both a hydrophilic carboxyl head and a long hydrophobic tail, allows them to insert into the lipid bilayer of cell membranes. This insertion can disrupt the normal packing of phospholipids (B1166683), leading to increased membrane fluidity and permeability. asm.org

The presence of cis double bonds in the fatty acid chain, as seen in this compound, introduces kinks in the hydrocarbon tail. These kinks prevent the fatty acid from packing tightly with the membrane phospholipids, further contributing to the destabilization of the membrane structure. asm.org At sufficient concentrations, this disruption can lead to the formation of pores or micelles within the membrane, ultimately causing cell lysis and death. nih.govsemanticscholar.orgresearchgate.netmdpi.com

Enzyme Inhibition and Molecular Targets

Beyond its effects on cellular membranes, this compound is also investigated for its potential to inhibit key cellular enzymes, such as human topoisomerase I.

Human Topoisomerase I (hTopI) Inhibition

Human topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and recombination by relaxing supercoiled DNA. Its inhibition is a key mechanism for several anticancer drugs. mdpi.com While direct studies on this compound are limited, research on other unsaturated fatty acids provides a framework for understanding its potential inhibitory action.

Studies on various unsaturated fatty acids have shown that they can inhibit topoisomerase I through direct interaction with the enzyme. tandfonline.comnih.gov This inhibition is typically non-competitive, meaning the fatty acid does not compete with the DNA substrate for binding to the enzyme's active site. tandfonline.comnih.gov Instead, it is proposed that the fatty acid binds to a different site on the topoisomerase molecule, inducing a conformational change that reduces its catalytic activity. tandfonline.com This mechanism does not involve intercalation into the DNA, distinguishing it from some other classes of topoisomerase inhibitors. tandfonline.comnih.gov

The geometry of the double bonds within the fatty acid chain is critical for its topoisomerase I inhibitory activity. Research has consistently shown that cis-unsaturated fatty acids are potent inhibitors, while their trans isomers and saturated counterparts show little to no activity. tandfonline.comnih.govresearchgate.net The kinked structure conferred by the cis double bonds is thought to be essential for the fatty acid to fit into the binding pocket on the enzyme and elicit its inhibitory effect. tandfonline.com This structure-activity relationship strongly suggests that the specific 5Z,9Z configuration of the double bonds in this compound is a key determinant of its potential to inhibit human topoisomerase I. researchgate.net

| Compound Feature | Importance in Topoisomerase I Inhibition |

| Unsaturated Hydrocarbon Chain | Essential for inhibitory activity |

| Cis Double Bond Geometry | Crucial for potent inhibition; trans isomers are inactive |

| Free Carboxyl Group | Important for interaction with the enzyme |

Enoyl-ACP Reductase (FabI) Inhibition

Antimicrobial and Antiparasitic Activities

The potential for novel fatty acids to act as antimicrobial and antiparasitic agents is of significant interest. However, the efficacy of this compound in these areas has not been documented.

No data is available from scientific studies to support any antibacterial activity of this compound. There are no reported Minimum Inhibitory Concentration (MIC) values or other measures of antibacterial efficacy against any bacterial strains.

The activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has not been reported in the scientific literature. Consequently, there are no IC50 values or other data to suggest any antiplasmodial properties.

Antileishmanial Activity

While direct studies on the antileishmanial activity of this compound are not extensively documented, the broader class of long-chain fatty acids derived from marine sponges has demonstrated notable antiprotozoal effects. Research into fatty acids and their metabolism in Leishmania species suggests that these molecules are crucial for the parasite's survival and virulence, making the enzymes involved in their synthesis and modification potential drug targets. The disruption of the parasite's fatty acid profile can lead to impaired membrane function and viability. Very long-chain fatty acids, in particular, are known components of sponge phospholipids and have been investigated for a range of bioactivities. The structural characteristics of this compound, including its long carbon chain, the presence of unsaturation, and a methyl branch, are features often associated with biological activity in related natural products. Further investigation is warranted to specifically determine its efficacy against various Leishmania species.

Antitrypanosomal Activity

Similar to its antileishmanial potential, the specific antitrypanosomal activity of this compound has not been explicitly reported. However, the metabolism of lipids and fatty acids in trypanosomatids, the group of protozoa to which Trypanosoma belongs, is a well-recognized area for chemotherapeutic intervention. Trypanosomes have unique requirements for fatty acids, which they utilize for membrane construction and as energy sources. Long-chain fatty acids and their derivatives isolated from marine organisms have shown activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. The mechanism of action for such compounds often involves the disruption of the parasite's cell membrane integrity or interference with essential metabolic pathways. Given that this compound is a constituent of marine sponges, which are known to produce a variety of bioactive lipids, it represents a candidate for future antitrypanosomal screening.

Structure-Activity Relationship (SAR) Studies

Elucidation of Specific Structural Features Critical for Biological Potency

Specific structure-activity relationship (SAR) studies for this compound are not available in the current literature. However, general SAR principles for the biological activity of long-chain fatty acids can be inferred from studies on analogous compounds. Key structural features that often influence the biological potency of fatty acids include:

Chain Length: The length of the carbon chain is a critical determinant of activity. Very long-chain fatty acids (VLCFAs), typically those with more than 22 carbon atoms, are characteristic of marine sponges and often exhibit significant bioactivity.

Degree and Position of Unsaturation: The presence, number, and location of double bonds in the fatty acid chain can profoundly impact its biological effects. The Z-configuration of the double bonds at the 5th and 9th positions in this compound likely influences its three-dimensional structure and interaction with biological targets.

Branching: The methyl group at the 23rd position represents a structural feature that can affect the molecule's fluidity and how it incorporates into cell membranes, potentially leading to selective disruption of pathogen membranes over host membranes.

The combination of these features in this compound suggests a molecule with a specific conformation that could be optimized for various biological activities.

Comparative Analysis with Synthetic and Natural Analogs

A comparative analysis of this compound with its synthetic and natural analogs would be instrumental in understanding its therapeutic potential. While no such direct comparative studies have been performed, research on other long-chain fatty acids from marine sponges provides a basis for what might be expected. For instance, related compounds with variations in chain length, the degree of unsaturation, or the position of methyl branching have been shown to exhibit a range of cytotoxic, antimicrobial, and anti-inflammatory activities. A mixture of (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid and (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid, close structural relatives, has demonstrated cytotoxic activity against mouse Ehrlich carcinoma cells and a hemolytic effect on mouse erythrocytes nih.gov. Systematic synthesis of analogs of this compound and subsequent biological evaluation would be necessary to build a comprehensive SAR profile. This would involve modifying the chain length, altering the position and geometry of the double bonds, and varying the position and nature of the alkyl branch. Such studies would be invaluable in identifying the key pharmacophores responsible for any observed biological activity and in the design of more potent and selective therapeutic agents.

Ecological and Broader Biological Significance

Role in Sponge Defense Mechanisms and Inter-species Interactions

Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to deter predators, combat pathogens, and compete for space on the crowded seafloor. plos.orgelsevierpure.com Long-chain fatty acids, including those with the characteristic Δ5,9 unsaturation pattern like 23-methyl-5Z,9Z-pentacosadienoic acid, are significant contributors to these chemical defense strategies. nih.gov

Research on fatty acids structurally similar to this compound has demonstrated potent biological activities that support a defensive function. For instance, a mixture of (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid and (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid, isolated from the sponge Geodinella robusta, exhibited significant cytotoxic effects against mouse Ehrlich carcinoma cells and hemolytic activity against mouse erythrocytes. nih.gov Such membranolytic and cytotoxic properties are effective deterrents against predation, causing harm to the cells of potential consumers.

The antimicrobial properties of sponge-derived extracts, which are rich in diverse fatty acids, also play a crucial role in protecting the sponge from pathogenic microbes. plos.org This is vital for filter-feeding organisms that process vast amounts of seawater containing potentially harmful bacteria and viruses. plos.org Furthermore, the release of allelopathic compounds can inhibit the growth of nearby competitors, such as corals and other sessile invertebrates, allowing the sponge to secure its position on the reef. plos.org The presence of this compound within the phospholipid membranes of sponges like Cribrochalina vasculum suggests its integral role in these defensive capabilities. nih.gov

Table 1: Bioactive Properties of Related Demospongic Acids

| Compound/Mixture | Source Organism | Observed Bioactivity | Potential Defensive Role |

|---|---|---|---|

| Mixture of (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid and (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid | Geodinella robusta | Cytotoxicity against Ehrlich carcinoma cells; Hemolytic effect on erythrocytes nih.gov | Anti-predator defense, cellular toxicity nih.gov |

Implications for Marine Ecosystem Function and Chemical Ecology

The significance of this compound and other demospongic acids extends beyond the individual sponge to the broader marine ecosystem. Initially thought to be exclusive to Demospongiae, these Δ5,9 fatty acids have now been identified in a variety of marine invertebrates, indicating a more widespread role in marine chemical ecology. nih.gov Their presence across different phyla suggests they are important structural and functional components of cell membranes in various marine organisms. nih.gov

As sponges release or leak these bioactive compounds into the surrounding water, they contribute to the complex chemical landscape of the marine environment. This can influence the settlement and growth of other organisms, thereby helping to structure benthic communities. plos.org The antimicrobial nature of these fatty acids can impact the microbial loop and nutrient cycling in the immediate vicinity of the sponge.

Moreover, the transfer of these unusual fatty acids through the food web, from sponges to their predators (spongivores), can have cascading effects. Organisms that consume sponges may accumulate these compounds for their own defense, a phenomenon known as defensive sequestration. The unique chemical signature of this compound and its isomers can also serve as biomarkers, helping scientists trace trophic links and understand the flow of energy and nutrients in marine food webs.

Biochemical Coordination Phenomena in Marine Organisms

A fascinating aspect of the biological significance of long-chain fatty acids in sponges is their interaction with other lipid molecules, a concept termed "biochemical coordination". This phenomenon suggests that the specific composition of fatty acids in cell membranes is functionally coordinated with the type of sterols present to maintain optimal membrane fluidity, stability, and function.

A clear example of this is observed in the sponge Geodinella robusta. This sponge contains high concentrations of membranolytic long-chain fatty acids, including a compound very similar to this compound. nih.gov Concurrently, its membranes are predominantly composed of 24-methylenecholesterol. The hypothesis is that the presence of this specific sterol helps to stabilize the cell membranes, counteracting the potentially disruptive (membranolytic) nature of the abundant long-chain fatty acids. nih.gov This coordinated pairing of specific fatty acids and sterols is likely a crucial adaptation for the sponge's survival.

Similarly, in Cribrochalina vasculum, this compound is found alongside the cyclopropane-containing sterol, petrosterol (B1216724). nih.gov It is plausible that a similar biochemical coordination exists in this species, where the unique structure of petrosterol is specifically adapted to function optimally within a membrane rich in this particular long-chain, branched fatty acid. This intricate molecular relationship underscores the highly specialized biochemical adaptations of marine organisms to their environment.

Table 2: Examples of Postulated Biochemical Coordination in Sponges

| Sponge Species | Key Fatty Acid(s) | Predominant Sterol | Postulated Function |

|---|---|---|---|

| Geodinella robusta | (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid, (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid nih.gov | 24-methylenecholesterol nih.gov | Sterol stabilizes membrane against lytic effects of fatty acids. nih.gov |

Future Research Directions

Exploration of Novel Marine Sources and Analogues of 23-Methyl-5Z,9Z-Pentacosadienoic Acid

The initial discovery of this compound has opened the door to a broader exploration of its distribution in the marine biosphere. Future research should prioritize the screening of a wider diversity of marine organisms, particularly sponges and other invertebrates, for the presence of this compound and its structural analogues. Advances in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and characterizing these molecules, even at trace levels.

Furthermore, the search for novel sources should extend to marine microorganisms, including symbiotic bacteria and fungi associated with sponges and other marine hosts. It is increasingly recognized that many natural products isolated from marine invertebrates are, in fact, produced by their microbial symbionts. Culturing these microorganisms could provide a sustainable source of this compound and its derivatives, overcoming the supply limitations often associated with harvesting macroorganisms.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Preliminary studies on related demospongic acids have revealed promising cytotoxic activities against various cancer cell lines. A crucial future research direction is the in-depth elucidation of the molecular mechanisms underlying the biological activities of this compound. This will involve a combination of in vitro and in vivo studies to identify its specific cellular targets and signaling pathways.

Key areas of investigation should include its effects on cell proliferation, apoptosis (programmed cell death), and cell cycle regulation. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive overview of the cellular response to treatment with this fatty acid. Understanding these mechanisms at a molecular level is essential for identifying potential therapeutic applications and for the rational design of more potent and selective analogues.

Development of Derivatization Strategies for Enhanced Bioactivity

Chemical modification of the this compound structure offers a promising avenue for enhancing its biological activity, improving its pharmacokinetic properties, and reducing potential toxicity. Future research should focus on developing targeted derivatization strategies. This could involve modifications at the carboxylic acid group, the double bonds, or the branched methyl group.

For instance, esterification or amidation of the carboxylic acid could improve cell membrane permeability and bioavailability. The synthesis of fluorinated or halogenated analogues could also be explored to enhance potency. The creation of hybrid molecules, by linking this compound to other bioactive compounds, could lead to synergistic effects and novel therapeutic applications. Each new derivative will require thorough biological evaluation to assess its activity and structure-activity relationships.

In-depth Investigation of Biosynthetic Enzyme Systems

Understanding the biosynthesis of this compound is fundamental for its potential biotechnological production. Future research should aim to identify and characterize the specific enzymes involved in its formation. This will likely involve a combination of genomic and biochemical approaches.

The key enzymatic steps to investigate are the desaturation reactions that introduce the characteristic 5Z and 9Z double bonds, and the elongation pathways that build the long carbon chain. The role of specific methyltransferases in adding the methyl group at the 23-position also needs to be elucidated. Identifying the genes encoding these enzymes could enable their transfer into a heterologous host, such as yeast or bacteria, for sustainable and scalable production of this compound and related compounds.

Integration into Broader Marine Natural Product Research and Discovery Pipelines

To maximize the potential of this compound, it is essential to integrate its study into broader marine natural product research and drug discovery pipelines. This involves a multidisciplinary approach that combines natural product chemistry, pharmacology, and biotechnology.

This integration should include the development of high-throughput screening assays to rapidly assess the biological activity of this compound and its derivatives against a wide range of therapeutic targets. Furthermore, advances in synthetic biology and metabolic engineering could be leveraged for the sustainable production of promising candidates. Collaborative efforts between academic research institutions and pharmaceutical companies will be crucial for translating the fundamental discoveries related to this compound into tangible clinical applications. The unique structural features of this marine fatty acid make it a valuable lead compound in the ongoing quest for novel therapeutics from the ocean.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.